Lipophilicity Advantage vs. Phenyl Analog: XLogP3 and Drug-Likeness Implications
The 4-chlorophenyl substituent confers a computed XLogP3 of 5.2 on the target compound (CID 1474281), compared to 4.6 for the des-chloro phenyl analog [3-(bromomethyl)-1-benzofuran-2-yl](phenyl)methanone (CAS 67534-81-0, CID 1474280). This ΔLogP of +0.6 represents a shift from moderately lipophilic to more membrane-permeable territory, which is consequential for designing CNS-penetrant or intracellular-targeting benzofuran derivatives [1]. The topological polar surface area remains identical at 30.2 Ų, meaning the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity, a favorable profile for blood–brain barrier penetration [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 (PubChem CID 1474281) |
| Comparator Or Baseline | Phenyl analog CAS 67534-81-0: XLogP3 = 4.6 (PubChem CID 1474280) |
| Quantified Difference | ΔXLogP3 = +0.6 (13% increase in computed logP) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); identical TPSA of 30.2 Ų for both compounds |
Why This Matters
A +0.6 logP shift can translate to a 4-fold increase in membrane partitioning, making the 4-chlorophenyl derivative the preferred intermediate when downstream products require enhanced passive permeability.
- [1] PubChem Compound Summary CID 1474281; XLogP3-AA = 5.2, Topological Polar Surface Area = 30.2 Ų. PubChem Compound Summary for CID 1474280 ([3-(bromomethyl)-1-benzofuran-2-yl](phenyl)methanone); XLogP3-AA = 4.6, TPSA = 30.2 Ų. National Center for Biotechnology Information. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. DOI: 10.1602/neurorx.2.4.541. Reviews optimal LogP (2–5) and TPSA (<60–70 Ų) ranges for CNS drug-likeness. View Source
